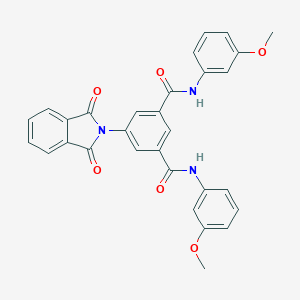![molecular formula C18H16N2O3 B303149 N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of benzoxazinones and has been studied for its potential use in medicine and pharmacology.
Mechanism of Action
The mechanism of action of N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of several genes that are responsible for the production of pro-inflammatory cytokines and chemokines. By inhibiting this pathway, this compound can reduce the production of these inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide can have several biochemical and physiological effects. These include the inhibition of the production of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the inhibition of the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide in lab experiments is its specificity towards the NF-κB signaling pathway. This compound can selectively inhibit this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide. Some of these include:
1. Studying its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating its potential use in the treatment of cancer.
3. Developing new synthesis methods to improve its solubility in water.
4. Studying its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is a promising compound that has shown potential for use in medicine and pharmacology. Its specificity towards the NF-κB signaling pathway makes it a promising candidate for the treatment of several inflammatory diseases and cancer. However, further research is needed to fully understand its mechanism of action and to develop new synthesis methods to improve its solubility in water.
Synthesis Methods
The synthesis of N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves a multi-step process that has been developed and optimized by several researchers. The general approach involves the reaction of 2-aminophenol with 2-chloroacetyl chloride to form 2-acetamido-4-chlorophenol. This compound is then reacted with 2-nitrobenzoyl chloride to form the intermediate product, which is then reduced with sodium borohydride to produce the final product.
Scientific Research Applications
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide has been studied extensively for its potential use in medicine and pharmacology. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases.
properties
Product Name |
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[4-(8-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2O3/c1-3-15(21)19-13-9-7-12(8-10-13)17-20-16-11(2)5-4-6-14(16)18(22)23-17/h4-10H,3H2,1-2H3,(H,19,21) |
InChI Key |
ZHSNHJGTZLCZAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C)C(=O)O2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)


![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)

![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)